Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-
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Overview
Description
. This compound is characterized by a pyrimidine ring structure with cyanamide and oxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- typically involves the reaction of cyanamide with a pyrimidine derivative under controlled conditions. One common method includes the reaction of cyanamide with barbituric acid in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and technical products.
Mechanism of Action
The mechanism of action of Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyaniminobarbituric acid: Similar in structure but with different functional groups.
4,6-Dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)cyanamide: Another compound with a similar pyrimidine ring structure.
Uniqueness
Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55067-10-2 |
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Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
(4,6-dioxo-1,3-diazinan-2-ylidene)cyanamide |
InChI |
InChI=1S/C5H4N4O2/c6-2-7-5-8-3(10)1-4(11)9-5/h1H2,(H2,7,8,9,10,11) |
InChI Key |
JCHNBNRIALLIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC#N)NC1=O |
Origin of Product |
United States |
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